2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate
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Overview
Description
“2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” is a chemical compound with the molecular formula C15H9ClN2O3 . It is also known by other names such as “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzoate” and "Benzoic acid, 4-chloro-, 2-(1,3,4-oxadiazol-2-yl)phenyl ester" .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various studies . The process typically involves the reaction of semicarbazides and sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature . The use of acetate (glacial) as a catalyst produces Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole .Molecular Structure Analysis
The molecular structure of “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” consists of a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives have been studied extensively . For instance, the reaction of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates with substituted aldehydes produces Schiff’s bases .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” include a molecular formula of C15H9ClN2O3, an average mass of 300.697 Da, and a monoisotopic mass of 300.030182 Da .Scientific Research Applications
Antimicrobial and Antibacterial Studies
1,3,4-Oxadiazole bearing compounds have garnered attention due to their biological activities, including moderate to significant antimicrobial and antibacterial effects. Research by Khalid et al. (2016) on N-substituted derivatives of similar compounds showcases their utility in combating both Gram-negative and Gram-positive bacteria, highlighting their potential as therapeutic agents in treating infections (Khalid et al., 2016).
Synthetic Methodologies
The development of synthetic methodologies for 1,3,4-oxadiazoles, as described by Poulain et al. (2001), demonstrates the versatility of these compounds in chemical synthesis. Their work on parallel synthesis from carboxylic acids using uronium-based activation offers a streamlined approach to generating a library of 1,3,4-oxadiazoles, providing valuable tools for further pharmaceutical and material science research (Poulain et al., 2001).
Apoptosis Induction for Anticancer Research
Chemical genetics approaches for discovering apoptosis inducers have identified 1,3,4-oxadiazole derivatives as potential anticancer agents. This research pathway enables the identification of small molecules that can induce apoptosis, offering a basis for novel cancer therapies. Specifically, the work by Cai et al. (2006) underlines the importance of these compounds in uncovering new drugs and understanding biological systems (Cai et al., 2006).
Corrosion Inhibition
The derivatives of 1,3,4-oxadiazole have been investigated for their corrosion inhibition properties, with studies indicating their effectiveness in protecting mild steel in acidic environments. The research by Ammal et al. (2018) explores the physicochemical and theoretical aspects of this application, demonstrating the potential of these compounds in industrial maintenance and longevity (Ammal et al., 2018).
Optoelectronic Applications
1,3,4-Oxadiazole derivatives have also shown promise in optoelectronics, including light-emitting diodes (LEDs) and photovoltaic devices. The study by Naik et al. (2019) on thiophene-substituted derivatives highlights their photophysical properties, suggesting their potential in enhancing device performance and efficiency (Naik et al., 2019).
Future Directions
The future directions for research on “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .
properties
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(11-6-2-1-3-7-11)20-13-9-5-4-8-12(13)14-17-16-10-19-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKTYYDBRSFYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate |
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